Ammonium sulfamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Extremely sol in liquid NH3; slightly sol in ethanol; moderately sol in glycerol, glycol, formamide.

Sol in water and ammonia solution

Sol in water = 103 g/100 g @ 25 °C

Solubility in water: very good

200%

Synonyms

Canonical SMILES

Isomeric SMILES

Flame Retardant in Industry

Specific Scientific Field:- Statistical analyses compare treated and untreated materials to assess the efficacy of ammonium sulfamate as a flame retardant .

Herbicide

Specific Scientific Field:Plasticizer

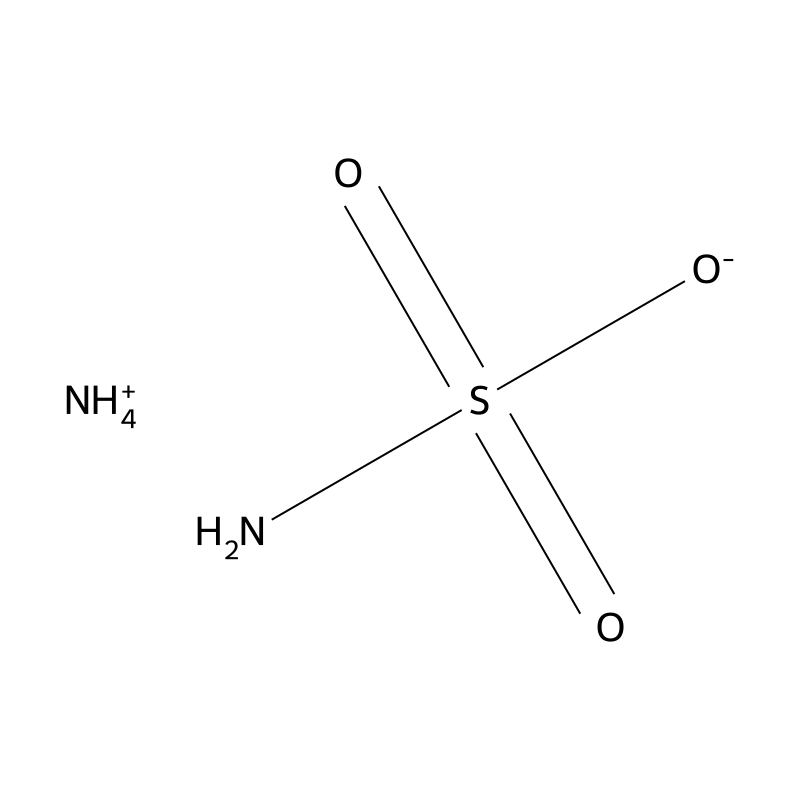

Specific Scientific Field:Ammonium sulfamate, chemically represented as , is a white crystalline solid that is highly soluble in water. It is primarily recognized for its use as a herbicide, particularly effective against tough woody weeds and tree stumps. Additionally, it serves as a compost accelerator and a flame retardant. The compound is formed from ammonia and sulfamic acid, making it an ammonium salt .

- Hydrolysis: When exposed to water, ammonium sulfamate can hydrolyze, potentially leading to the release of ammonia and sulfuric acid derivatives.

- Exothermic Reaction: It reacts exothermically with hot water, which can result in steam generation and pressure buildup in closed systems .

- Thermal Decomposition: At elevated temperatures (above 160 °C), it decomposes rather than boiling, releasing nitrogen oxides among other products .

Ammonium sulfamate exhibits moderate toxicity to humans and animals but is generally considered safe for use in agricultural settings. It can irritate the skin, eyes, and respiratory tract upon exposure. Studies indicate that ingestion of significant amounts may lead to gastrointestinal disturbances, but lower concentrations have shown no significant adverse effects in animal studies . Its degradation products are non-toxic, contributing to its classification as environmentally friendly .

Ammonium sulfamate can be synthesized through the neutralization of sulfamic acid with ammonia:

- Neutralization Reaction:This reaction yields ammonium sulfamate as a salt.

- Direct Combination: Ammonium sulfamate can also be produced by combining ammonia gas with sulfur trioxide under controlled conditions, though this method is less common due to safety concerns related to sulfur trioxide handling .

Ammonium sulfamate has diverse applications including:

- Herbicide: Effective against various woody plants and invasive species such as Japanese Knotweed and Marestail .

- Compost Accelerator: Enhances the breakdown of tough organic materials in composting processes.

- Flame Retardant: Used in textiles and paper to improve fire resistance by forming a protective char layer when exposed to heat .

- Industrial Uses: Employed in electroplating processes and as a reagent in laboratories .

Research indicates that ammonium sulfamate can interact with other chemicals in various ways:

- Compatibility with Fertilizers: It must be hydrolyzed to sulfate before being mixed with other fertilizers to avoid contamination .

- Reactivity with Acids: The compound is incompatible with strong acids, leading to potentially hazardous reactions when mixed .

- Effect on Soil Microorganisms: Studies suggest that while it aids composting, excessive application may disrupt soil microbial communities due to its nitrogen content .

Ammonium sulfamate shares similarities with several other compounds, particularly ammonium salts. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Primary Use | Unique Feature |

|---|---|---|---|

| Ammonium sulfate | Fertilizer | Commonly used in agriculture for nitrogen supply | |

| Ammonium dihydrogen phosphate | Fertilizer | Provides both nitrogen and phosphorus | |

| Ammonium nitrate | Fertilizer | Highly soluble; used for quick nutrient release | |

| Ammonium phosphite | Fungicide | Used primarily in plant protection |

Ammonium sulfamate's distinct application as a herbicide and compost accelerator sets it apart from these other compounds, which are primarily used for fertilization purposes.

Physical Description

DryPowder; Liquid

COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALLINE POWDER.

Colorless to white crystalline, odorless solid.

Colorless to white crystalline, odorless solid. [herbicide]

Color/Form

Colorless to white crystalline solid

Deliquescent crystals

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

160 °C

320°F (decomposes)

320°F (Decomposes)

Heavy Atom Count

Density

Sp. Gr. = 1.77

Relative density (water = 1): 1.8

1.77

Odor

Melting Point

131 °C

268°F

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 54 of 185 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 131 of 185 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (12.21%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H400 (29.77%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vapor Pressure

0 mm Hg (approx)

Vapor pressure at 20 °C: negligible

0 mmHg (approx)

Pictograms

Irritant;Environmental Hazard

Other CAS

13765-36-1

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Textiles, apparel, and leather manufacturing

Sulfamic acid, ammonium salt (1:1): ACTIVE

Technical product ... is greater than or equal to 97% pure. ... It forms addition products with aldehydes and is readily oxidized by bromine and chlorine.

Decomposes at 160 °C, the gases acting as a fire retardant. ... It is a non-selective herbicide applied as a foliar spray of aq solution or oil-water emulsion to control woody plants, certain annual and perennial herbaceous weeds. ...

When used in accordance with directions, it is not hazardous to livestock. High rates may cause temporary non-productivity of soil.

Weed killing preparation: Cupery, Tanderg, US Patent 2,277,744 (1941 to Du Pont).

For more General Manufacturing Information (Complete) data for AMMONIUM SULFAMATE (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

Determination of ammonium sulfamate residues in certain fruits can be made by spectrophotometric method, absorption peak being at 655 nm.

Storage Conditions

Rooms used for storage only should be soundly constructed and fitted with secure locks. Floors should be kept clear, and the pesticides clearly identified. /Pesticides/

Stability Shelf Life

Stable in air, dil acid and dil alkali.

Aqueous sulfamic acid solutions are quite stable at room temperature.

Highly stable up to its melting point.

Elevated temperatures cause highly exothermic reaction with water; steam may cause container to burst.